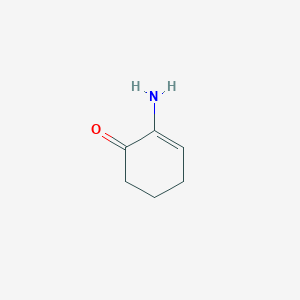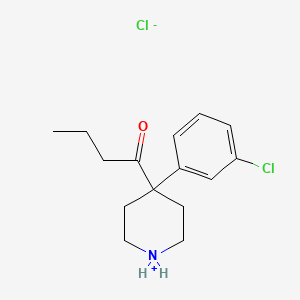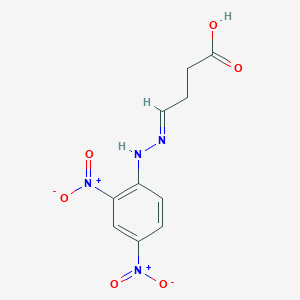
1-Methoxy-3-phenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-phenylnaphthalene is an organic compound with the molecular formula C17H14O. It is a derivative of naphthalene, where a methoxy group is attached to the first carbon and a phenyl group is attached to the third carbon of the naphthalene ring.
Méthodes De Préparation
The synthesis of 1-Methoxy-3-phenylnaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 1-methoxynaphthalene with phenylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial production methods may involve the use of more scalable processes, such as the catalytic hydrogenation of precursor compounds or the use of high-pressure reactors to facilitate the reaction. These methods are designed to maximize yield and purity while minimizing production costs .
Analyse Des Réactions Chimiques
1-Methoxy-3-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or phenyl groups are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Applications De Recherche Scientifique
1-Methoxy-3-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism by which 1-Methoxy-3-phenylnaphthalene exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through various pathways. These interactions can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
1-Methoxy-3-phenylnaphthalene can be compared with other similar compounds, such as:
- 1-Methoxy-2-phenylnaphthalene
- 1-Methoxy-4-phenylnaphthalene
- 2-Methoxy-3-phenylnaphthalene
These compounds share similar structural features but differ in the position of the methoxy and phenyl groups on the naphthalene ring. This difference in structure can lead to variations in their chemical reactivity, physical properties, and biological activities .
Propriétés
Numéro CAS |
59115-41-2 |
|---|---|
Formule moléculaire |
C17H14O |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-methoxy-3-phenylnaphthalene |
InChI |
InChI=1S/C17H14O/c1-18-17-12-15(13-7-3-2-4-8-13)11-14-9-5-6-10-16(14)17/h2-12H,1H3 |
Clé InChI |
ZSVQZRXRRNZACA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



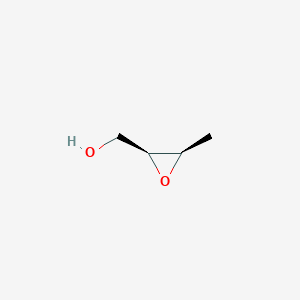
![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)


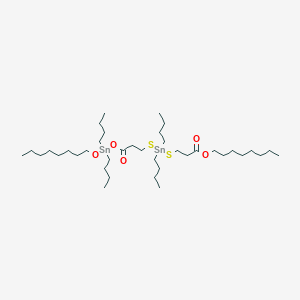
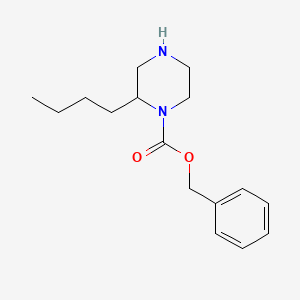
![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)
